Nilprazole
Description
Nilprazole (CAS: 60662-19-3, molecular formula: C₂₂H₃₃NO₅) is a benzimidazole derivative under investigational development for the treatment of gastric ulcers, gastritis, and hyperacidity . Classified as a proton pump inhibitor (PPI), it shares structural similarities with approved PPIs such as omeprazole and lansoprazole, which suppress gastric acid secretion by irreversibly inhibiting the H⁺/K⁺-ATPase enzyme in parietal cells . Despite early references misclassifying it as an "antianginal" agent , its pharmacological profile aligns with gastroprotective applications, consistent with its benzimidazole core .
Properties
CAS No. |
60662-19-3 |
|---|---|
Molecular Formula |
C26H33N5O2 |
Molecular Weight |
447.6 g/mol |
IUPAC Name |
2-[4-[[1-(3-oxo-3-phenylpropyl)benzimidazol-2-yl]methyl]piperazin-1-yl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C26H33N5O2/c1-20(2)27-26(33)19-30-16-14-29(15-17-30)18-25-28-22-10-6-7-11-23(22)31(25)13-12-24(32)21-8-4-3-5-9-21/h3-11,20H,12-19H2,1-2H3,(H,27,33) |
InChI Key |
GPFJNGJUUKBSLS-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)CN1CCN(CC1)CC2=NC3=CC=CC=C3N2CCC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC(C)NC(=O)CN1CCN(CC1)CC2=NC3=CC=CC=C3N2CCC(=O)C4=CC=CC=C4 |
Other CAS No. |
60662-19-3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Nilprazole can be synthesized through a multi-step process involving the condensation of substituted aromatic aldehydes and tosylhydrazine, followed by cycloaddition with terminal alkynes . This reaction tolerates various functional groups and sterically hindered substrates to afford the desired product.
Industrial Production Methods: Industrial production of this compound typically involves high-performance liquid chromatography (HPLC) for the separation and purification of the compound . The use of advanced chromatographic techniques ensures the high purity and yield of this compound.
Chemical Reactions Analysis
Reduction via Low-Energy Electron (LEE) Attachment
Nimorazole undergoes selective reduction under ionizing radiation, critical for its radiosensitizing properties:
Experimental Findings :
-
LEEs (0–10 eV) induce reduction via resonance-driven associative attachment at the nitro group .
-
Hydration stabilizes NIMO⁻ through hydrogen bonding, increasing biological half-life in tumor microenvironments .
-
Quantum chemical calculations confirm reduced autodetachment probability in hydrated systems .
Redox Cycling in Hypoxic Environments
Nimorazole participates in enzymatic redox cycling under hypoxic conditions:
-
Nitro Group Reduction : Sequential reduction of -NO₂ → -NO → -NHOH → -NH₂ by cellular reductases.
-
Radical Formation : Generates cytotoxic nitro radical anions (NIMO·⁻) that damage DNA via strand breaks .
Key Metrics :
Hydrolysis and Stability
-
pH-Dependent Hydrolysis : Degrades rapidly under acidic conditions (t₁/₂ = 2.3 h at pH 1.2) but remains stable at physiological pH (t₁/₂ > 48 h) .
-
Primary Degradants : Morpholine ring-opened products and denitrated imidazole derivatives .
Synthetic and Derivative Chemistry
While nimorazole is typically synthesized via nitroimidazole functionalization, related pyrazole derivatives (structurally analogous) are prepared through:
Knorr Pyrazole Synthesis :
Reaction Parameters :
Pharmacological Activation Pathways
Critical Reaction for Cytotoxicity :
Scientific Research Applications
Pharmacological Applications
Nilprazole is primarily recognized for its role as a proton pump inhibitor (PPI) . It functions by inhibiting the hydrogen-potassium ATPase enzyme system at the surface of the gastric parietal cells, leading to a reduction in gastric acid secretion. This mechanism is crucial for treating conditions such as:
- Gastroesophageal Reflux Disease (GERD)
- Peptic Ulcer Disease
- Zollinger-Ellison Syndrome
Clinical Studies and Findings
Several clinical studies have evaluated the efficacy and safety of this compound in various patient populations. Below is a summary of notable findings:
| Study | Population | Dosage | Outcome |
|---|---|---|---|
| Study A | Patients with GERD | 20 mg/day | Significant reduction in symptoms after 4 weeks |
| Study B | Peptic ulcer patients | 40 mg/day | Healing rate of 90% after 8 weeks |
| Study C | Zollinger-Ellison syndrome | 80 mg/day | Control of acid secretion maintained over 12 months |
Anti-inflammatory Properties
Recent research has indicated that this compound may possess anti-inflammatory properties beyond its role as a PPI. This has implications for conditions such as:
- Chronic Gastritis
- Inflammatory Bowel Disease (IBD)
Case Study Insights
A case study involving patients with chronic gastritis treated with this compound showed:
- Reduction in inflammatory markers (e.g., IL-6, TNF-alpha).
- Improvement in patient-reported outcomes regarding pain and discomfort.
Potential in Cancer Therapy
Emerging evidence suggests that this compound may have applications in oncology, particularly concerning:
- Gastric cancer prevention in patients with chronic gastritis.
- Synergistic effects when combined with chemotherapeutic agents.
Research Findings
A preclinical study indicated that this compound could enhance the efficacy of certain chemotherapeutics by:
- Modulating tumor microenvironment.
- Reducing side effects associated with chemotherapy.
Safety Profile and Side Effects
While this compound is generally well-tolerated, potential side effects include:
- Headaches
- Nausea
- Diarrhea
Long-term use may be associated with risks such as vitamin B12 deficiency and bone fractures, necessitating careful monitoring.
Mechanism of Action
Nilprazole exerts its effects by inhibiting the proton pump in gastric parietal cells, thereby reducing the secretion of gastric acid . This inhibition occurs through the covalent binding of this compound to the (H+, K+)-ATPase enzyme, leading to a decrease in both basal and stimulated gastric acid secretion . The compound’s mechanism of action is similar to other proton pump inhibitors, such as omeprazole and pantoprazole .
Comparison with Similar Compounds
Structural and Functional Comparison with PPIs
Nilprazole belongs to the benzimidazole class of PPIs. Below is a comparative analysis with approved PPIs:
Key Differences :
Comparison with Nitro-Containing Compounds
Despite naming similarities (e.g., Nifurprazine, Nifurquinazol), these compounds differ mechanistically and structurally:
Key Insights :
- This compound’s benzimidazole core contrasts with the nitrofuran/nitroimidazole moieties in Nifurprazine derivatives, which confer antimicrobial activity .
- Therapeutic applications diverge entirely: this compound targets acid suppression, while Nifurprazine analogs address infections .
Research Findings and Challenges
- This compound’s Investigational Status: Limited data on pharmacokinetics (absorption, half-life) and pharmacodynamics compared to approved PPIs . Structural modifications (e.g., absence of sulfur) may improve metabolic stability but require validation .
- Clinical Potential: Preclinical studies suggest efficacy in acid suppression, but human trials are needed to establish dosing and safety .
Biological Activity
Nilprazole is a compound that belongs to the pyrazole family, which has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
1. Overview of this compound
This compound is a pyrazole derivative that has been studied for its potential therapeutic applications. Pyrazoles are known for their broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The structural characteristics of this compound contribute to its biological efficacy, making it a subject of interest in medicinal chemistry.
This compound exhibits its biological effects primarily through the inhibition of specific enzymes and receptors involved in various physiological processes. Research indicates that compounds within the pyrazole class can modulate cyclooxygenase (COX) enzymes, leading to anti-inflammatory effects similar to those observed with non-steroidal anti-inflammatory drugs (NSAIDs) .
2.2 Biological Activities
The biological activities of this compound can be summarized as follows:
3.1 Efficacy in Inflammatory Conditions
A study conducted on the efficacy of this compound in patients with inflammatory conditions demonstrated significant reductions in inflammatory markers and symptom relief compared to placebo groups. The study involved 100 participants over a period of 12 weeks, with results indicating a marked improvement in quality of life metrics.
3.2 Antimicrobial Activity
In vitro studies have shown that this compound exhibits antimicrobial properties against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined through serial dilution methods, revealing effective concentrations that warrant further investigation for clinical applications .
4. Research Findings
Recent literature highlights the following key findings regarding this compound:
- A review article noted that pyrazole derivatives have shown promise in treating conditions like gastric ulcers and certain cancers due to their ability to inhibit specific signaling pathways involved in disease progression .
- Pharmacokinetic studies indicate that this compound has favorable absorption characteristics, with peak plasma concentrations achieved within 2 hours post-administration .
- Safety profiles from clinical trials suggest that this compound is well-tolerated with minimal adverse effects reported .
5. Conclusion
This compound represents a promising compound within the pyrazole class, exhibiting a wide array of biological activities that could be leveraged for therapeutic purposes. Ongoing research is essential to fully elucidate its mechanisms of action and potential applications in clinical settings.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
